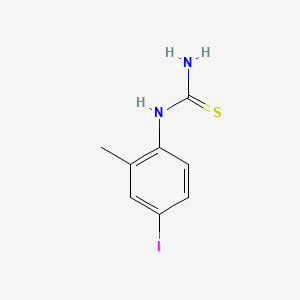

1-(4-Iodo-2-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9IN2S |

|---|---|

Molecular Weight |

292.138 |

IUPAC Name |

(4-iodo-2-methylphenyl)thiourea |

InChI |

InChI=1S/C8H9IN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

InChI Key |

FESNYKGTAJJMOU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)I)NC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Route for 1-(4-Iodo-2-methylphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis route for 1-(4-Iodo-2-methylphenyl)thiourea, a compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles for the formation of aryl thioureas from their corresponding anilines. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this target molecule.

Introduction

Thiourea derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in drug development. The title compound, this compound, incorporates a substituted phenyl ring that can be a key pharmacophore for various biological targets. The presence of an iodine atom also provides a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile building block in the synthesis of more complex molecules. This guide outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Synthesis Pathway

The most common and direct route for the synthesis of this compound involves the reaction of 4-Iodo-2-methylaniline with a thiocyanate source, typically ammonium thiocyanate, in an acidic medium. This reaction proceeds through the in-situ formation of an isothiocyanate intermediate from the aniline, which is then attacked by ammonia (generated from ammonium thiocyanate) to yield the desired thiourea.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-Iodo-2-methylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

-

Preparation of the Amine Salt: In a 250 mL round-bottom flask, dissolve 0.1 mole of 4-Iodo-2-methylaniline in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of deionized water. Gentle heating may be applied to facilitate dissolution.

-

Addition of Thiocyanate: To the stirred solution of the amine salt, add a solution of 0.1 mole of ammonium thiocyanate in 50 mL of warm deionized water dropwise over a period of 10-15 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of the Starting Material

| Property | Value |

| Compound Name | 4-Iodo-2-methylaniline |

| CAS Number | 13194-68-8 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Appearance | Off-white to reddish-brown crystalline solid |

| Melting Point | 86-89 °C |

Table 2: Properties and Expected Data for the Final Product

| Property | Expected Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₉IN₂S |

| Molecular Weight | 292.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 70-85% |

| Expected Melting Point | >150 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and acetone |

Table 3: Spectroscopic Data

| Spectroscopy | Expected Characteristic Peaks |

| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 1600-1500 (C=C aromatic stretching), ~1350 (C=S stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.5-10.0 (s, 1H, NH), 7.5-8.0 (br s, 2H, NH₂), 7.0-7.8 (m, 3H, Ar-H), 2.2-2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), 130-140 (aromatic carbons), ~90 (C-I), ~18 (CH₃) |

Note: The expected yield and melting point are based on typical results for similar reactions. Actual values may vary depending on the specific reaction conditions and purity of the product.

Logical Relationships in the Synthesis

The synthesis of this compound is a stepwise process where the initial reactants are converted into the final product through a key intermediate.

Caption: Logical flow of the synthesis reaction.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The presented methodology is robust and utilizes readily available starting materials and standard laboratory techniques. The inclusion of quantitative data and visual diagrams aims to facilitate a comprehensive understanding of the synthesis process for researchers in the fields of chemistry and drug discovery. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutic agents.

In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Iodo-2-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(4-Iodo-2-methylphenyl)thiourea. While experimental data for this specific molecule is limited in publicly available literature, this document compiles estimated and predicted values based on structurally similar compounds and established chemical principles. It includes a detailed synthesis protocol, characterization methods, and an exploration of its potential biological significance, particularly as an inhibitor of key signaling pathways implicated in cancer. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is an aromatic thiourea derivative. The structure features a phenyl ring substituted with an iodine atom at the 4-position and a methyl group at the 2-position, which is in turn bonded to a thiourea moiety.

Chemical Structure:

Molecular Formula: C8H9IN2S

Molecular Weight: 292.14 g/mol

Physicochemical Properties

| Property | Estimated Value / Information |

| Melting Point (°C) | Expected to be in the range of 150-200 °C. For comparison, the melting point of the starting material, 4-iodo-2-methylaniline, is 86-89 °C.[1] Phenylthiourea has a melting point of 149-153 °C.[2] |

| Boiling Point (°C) | Not available; likely to decompose at higher temperatures. |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO.[2][3] Its solubility in water is predicted to be low. |

| pKa | The thiourea moiety has a pKa around 21 in DMSO, indicating weak acidity of the N-H protons. The presence of the electron-withdrawing iodine atom may slightly decrease this value. |

| LogP (Octanol/Water) | Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity. This is an estimation based on the structure. |

Experimental Protocols

Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of N-aryl thioureas from the corresponding amine via an isothiocyanate intermediate.

Materials:

-

4-Iodo-2-methylaniline

-

Carbon disulfide (CS2)

-

Triethylamine (TEA) or another suitable base

-

Ethyl chloroformate or a similar activating agent

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 4-iodo-2-methylaniline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

-

Formation of the Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise.

-

Let the reaction stir at 0 °C for 1 hour and then at room temperature for an additional hour.

-

The formation of 4-iodo-2-methylphenyl isothiocyanate can be monitored by thin-layer chromatography (TLC).

-

-

Formation of the Thiourea:

-

To the in-situ generated isothiocyanate solution, add an excess of concentrated aqueous ammonia.

-

Stir the biphasic mixture vigorously for 4-6 hours at room temperature.

-

Monitor the reaction progress by TLC until the isothiocyanate spot disappears.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Collect the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded on a standard NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3.

-

Expected ¹H NMR signals (in DMSO-d6):

-

Aromatic protons (Ar-H) in the range of 7.0-8.0 ppm.

-

NH and NH2 protons of the thiourea group as broad singlets between 7.5 and 9.5 ppm.

-

Methyl protons (CH3) as a singlet around 2.2-2.4 ppm.

-

-

Expected ¹³C NMR signals (in DMSO-d6):

-

Thiocarbonyl carbon (C=S) around 180-185 ppm.

-

Aromatic carbons in the range of 110-145 ppm.

-

Methyl carbon around 15-20 ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a standard FT-IR spectrometer.

-

Expected characteristic absorption bands (cm⁻¹):

-

N-H stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C-H stretching of the aromatic ring and methyl group around 2900-3100 cm⁻¹.

-

C=S stretching vibration (thioamide I band) around 1500-1550 cm⁻¹.

-

C-N stretching and N-H bending vibrations (thioamide II and III bands) in the range of 1200-1400 cm⁻¹.

-

C-I stretching vibration may be observed in the far-IR region (below 600 cm⁻¹).

-

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion ([M]+ or [M+H]+).

-

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a halogen atom, such as iodine, and a lipophilic methyl group on the phenyl ring of this compound suggests its potential as a bioactive molecule.

Anticancer Activity: Inhibition of Tyrosine Kinases and MAPK/ERK Pathway

Many aryl thiourea derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

-

Tyrosine Kinase Inhibition: Several studies have shown that thiourea-containing compounds can act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[4][5][6] These kinases are key players in angiogenesis and cell proliferation, making them important targets for cancer therapy. The thiourea moiety can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.

-

MAPK/ERK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway, such as RAF, MEK, and ERK, have shown clinical benefits.[7][8] Aryl thiourea derivatives have been reported to inhibit this pathway, potentially by targeting one of the upstream kinases.

The diagram below illustrates the potential points of inhibition of the MAPK/ERK signaling pathway by a small molecule inhibitor like this compound.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry due to its structural features, which are common in a variety of bioactive molecules. Although specific experimental data for this compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The estimated physicochemical properties suggest it is a moderately lipophilic, solid compound with low aqueous solubility. The provided synthesis protocol offers a reliable method for its preparation. Further research is warranted to experimentally determine its physicochemical properties and to fully elucidate its mechanism of action as a potential inhibitor of cancer-related signaling pathways.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Thiourea, N-phenyl-N'-4-pyridinyl- (EVT-12249081) | 13140-70-0 [evitachem.com]

- 4. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS [e-journal.unair.ac.id]

- 6. STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS | Jurnal Kimia Riset [e-journal.unair.ac.id]

- 7. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Small-Molecule Inhibitors Targeting MAPK Pathway Components: Focus on ERK, MEK1, and MEK2 Kinases in Cancer Treatment | Chemical Biology Letters [pubs.thesciencein.org]

A Technical Guide to the Spectroscopic Profile of 1-(4-Iodo-2-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential anticancer, antibacterial, antioxidant, and anti-inflammatory properties. The specific compound, 1-(4-Iodo-2-methylphenyl)thiourea, incorporates a substituted phenyl ring that may influence its biological efficacy and pharmacokinetic properties. Accurate spectroscopic characterization is the cornerstone of synthesizing and identifying novel compounds for further investigation. This guide serves as a predictive resource for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the known spectral characteristics of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Ar-NH |

| ~7.5 - 8.0 | Singlet | 2H | NH₂ |

| ~7.7 | Doublet | 1H | Aromatic H (ortho to I) |

| ~7.5 | Doublet of Doublets | 1H | Aromatic H (ortho to I, meta to CH₃) |

| ~7.2 | Doublet | 1H | Aromatic H (ortho to CH₃) |

| ~2.3 | Singlet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C=S |

| ~138 | Aromatic C-I |

| ~137 | Aromatic C-NH |

| ~135 | Aromatic C-CH₃ |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~90 | Aromatic C-I |

| ~18 | CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (NH₂) |

| 3200 - 3100 | Medium | N-H Stretching (Ar-NH) |

| 3050 - 3000 | Medium | Aromatic C-H Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching (CH₃) |

| 1620 - 1580 | Strong | N-H Bending |

| 1550 - 1500 | Strong | C=C Aromatic Ring Stretching |

| 1350 - 1300 | Strong | C=S Stretching |

| 850 - 800 | Strong | C-H Out-of-plane Bending (para-substitution) |

| ~500 | Medium | C-I Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M]+• | Molecular Ion |

| [M+H]+ | Protonated Molecular Ion |

| Fragments | [C₈H₉IN₂S]+•, [C₇H₆I]+, [NH₂CS]+ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis of this compound

A common method for the synthesis of aryl thioureas involves the reaction of an aryl isothiocyanate with ammonia. Alternatively, an arylamine can be reacted with a thiocyanate salt in the presence of an acid.

-

Materials: 4-Iodo-2-methylaniline, Ammonium thiocyanate, Hydrochloric acid, Ethanol, Water.

-

Procedure:

-

A solution of 4-Iodo-2-methylaniline (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Concentrated hydrochloric acid (1.1 equivalents) is added dropwise to the stirred solution.

-

Ammonium thiocyanate (1.2 equivalents) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

3.2. NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.

-

¹H NMR: Standard parameters are used for acquisition. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

3.3. FT-IR Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2] Pressure is applied to ensure good contact.[2]

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

3.4. Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[3] This solution is then further diluted to the low µg/mL or ng/mL range.[3]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is suitable for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for this compound, thiourea derivatives are known to exhibit a wide range of biological activities.[4][5][6] These compounds have shown potential as anticancer agents by targeting various proteins involved in carcinogenesis.[7] Their mechanism of action can involve interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions.[7] Further research is required to determine the specific biological targets and signaling pathways modulated by this particular compound.

Caption: Logical relationship from compound characterization to drug development.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Analysis of 1-(4-Iodo-2-methylphenyl)thiourea: A Search for Crystal Structure Data

A comprehensive search of scientific and crystallographic databases has revealed no publicly available experimental data on the crystal structure of 1-(4-Iodo-2-methylphenyl)thiourea. Consequently, the detailed technical guide requested, including quantitative data tables, experimental protocols, and visualizations, cannot be generated for this specific compound.

While extensive searches were conducted across multiple platforms, including chemical databases, crystallographic repositories, and the broader scientific literature, no crystallographic information file (CIF), powder diffraction data, or detailed single-crystal X-ray diffraction analysis for this compound has been reported. Similarly, no peer-reviewed publications detailing the synthesis, crystallization, and structural analysis of this particular molecule were identified.

In the absence of experimental data, it is not possible to provide the specific details required for a technical whitepaper, such as unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and a description of intermolecular interactions based on crystallographic analysis. Furthermore, the creation of accurate diagrams of signaling pathways or experimental workflows is contingent on the availability of such foundational research, which is currently lacking for this compound.

For researchers and professionals in drug development, this indicates that the solid-state structure of this compound has yet to be characterized and published in the public domain. Any research or development involving this compound would likely require initial synthesis and crystallographic analysis to determine its three-dimensional structure and solid-state packing, which are crucial for understanding its physicochemical properties and potential biological activity.

Although no information is available for the specific molecule of interest, numerous studies have been published on the crystal structures of related thiourea derivatives. These studies employ standard techniques for synthesis and characterization, which could serve as a methodological basis for any future investigation of this compound.

Should the user be interested, a sample report on a closely related thiourea derivative for which crystallographic data is available can be provided to demonstrate the requested format and the types of analyses that are possible when such data exists.

The Multifaceted Therapeutic Potential of Substituted Aryl Thioureas: A Technical Guide

For Immediate Release

Substituted aryl thioureas, a versatile class of organic compounds, are attracting significant attention in the scientific community for their broad spectrum of biological activities. Researchers in drug discovery and development are increasingly exploring these molecules for their potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted aryl thioureas, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Diverse Biological Activities and Therapeutic Promise

Substituted aryl thioureas have demonstrated efficacy across a range of therapeutic areas. Their biological activity is significantly influenced by the nature and position of substituents on the aryl ring.[1][2][3] This structural diversity allows for the fine-tuning of their pharmacological profiles, making them promising candidates for further development.[1]

The anticancer properties of these compounds are particularly noteworthy. Studies have shown that N-aryl and N,N'-diaryl substituted thioureas can effectively inhibit the proliferation of various cancer cell lines, including breast, lung, liver, and colon cancer.[1][4][5] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation, such as the RAS-RAF-MAPK pathway.[1] Some derivatives have also been shown to target VEGFR-2, a key mediator of angiogenesis.[1]

In the realm of infectious diseases, substituted aryl thioureas have exhibited potent antimicrobial activity against a variety of pathogens. They have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.[3][6] The presence of electron-withdrawing groups on the aryl ring often enhances their antibacterial potency.[2] Furthermore, certain derivatives have displayed promising antiviral activity, including against the Hepatitis C virus (HCV) and influenza virus.[7][8]

A significant area of investigation is the role of substituted aryl thioureas as enzyme inhibitors. They have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of Helicobacter pylori infections and the formation of kidney stones.[9][10][11][12] The thiourea core structure is thought to interact with the nickel ions in the active site of the urease enzyme.[10][13]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of various substituted aryl thioureas, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Substituted Aryl Thioureas (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | SkBR3 (Breast) | 0.7 | [1] |

| Bis-thiourea derivative 44 | HepG2 (Liver) | 1.2 | [1] |

| Bis-thiourea derivative 44 | HCT116 (Colon) | 1.3 | [1] |

| Bis-thiourea derivative 44 | MCF-7 (Breast) | 2.7 | [1] |

| Bis-thiourea derivative 45 | HepG2 (Liver) | 1.1 | [1] |

| Bis-thiourea derivative 45 | HCT116 (Colon) | 1.2 | [1] |

| Bis-thiourea derivative 45 | MCF-7 (Breast) | 2.4 | [1] |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl) thioureido)benzenesulfonamide 4a | MCF-7 (Breast) | 15.08 - 20.5 | [5] |

| N,N'-Diarylthiourea derivative 4 | MCF-7 (Breast) | 338.33 | [14] |

Table 2: Antimicrobial Activity of Substituted Aryl Thioureas (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Arylthiourea derivative with furfuryl moiety (58) | Not Specified | 0.19 | [3] |

| Arylthiourea derivative with 4-alkylphenyl moiety (41) | M. tuberculosis | 0.09 | [3] |

| Fluorinated pyridine derivative 4a | B. subtilis, S. pneumoniae, P. aeruginosa, E. coli, A. fumigatus | 1.95 - 15.63 | [15] |

| Novel arylthiourea derivatives | M. tuberculosis H37Ra | 0.09 | [16] |

Table 3: Urease Inhibitory Activity of Substituted Aryl Thioureas (IC50 values in µM)

| Compound/Derivative | Urease Source | IC50 (µM) | Reference |

| N-(1-Naphthylaceto)thiourea (b19) | Extracted Urease | 0.16 | [9] |

| N-(1-Naphthylaceto)thiourea (b19) | Intact H. pylori cell | 3.86 | [9] |

| Tryptamine thiourea derivative 14 | Jack Bean | 11.4 | [11] |

| Tryptamine thiourea derivative 16 | Jack Bean | 13.7 | [11] |

| Nitro-substituted arylthiourea LaSMMed 124 | C. ensiformis | 464 | [13] |

| Quinoline-based acyl thiourea derivatives 1-19 | Not Specified | 1.19 - 18.92 | [17] |

Table 4: Antiviral Activity of Substituted Aryl Thioureas (EC50 values in µM)

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Thiourea derivative with a six-carbon alkyl linker (10) | Hepatitis C Virus (HCV) | 0.047 | [7] |

| Acyl thiourea-based degrader 19b | Influenza A/WSN/33/H1N1 | 0.015 | [8] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a framework for the synthesis and biological evaluation of substituted aryl thioureas.

General Synthesis of Substituted Aryl Thioureas

A common method for the synthesis of substituted aryl thioureas involves the reaction of an appropriately substituted aromatic amine with an isothiocyanate in a suitable solvent.[6]

-

Materials: Substituted aromatic amine, ammonium thiocyanate or a substituted isothiocyanate, hydrochloric acid (conc.), solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve the substituted aromatic amine (0.1 mol) in a suitable solvent.

-

Add concentrated hydrochloric acid to form the amine salt.

-

Add a solution of ammonium thiocyanate (or the corresponding isothiocyanate) in the same solvent.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted aryl thiourea.

-

-

Characterization: The synthesized compounds are typically characterized by spectral techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as elemental analysis.[6][14]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of substituted aryl thioureas against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116) and a normal cell line (e.g., Vero-B) for selectivity assessment.

-

Procedure:

-

Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[15]

-

Microbial Strains: A selection of Gram-positive and Gram-negative bacteria and fungal strains.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Urease Inhibition Assay

The inhibitory activity of substituted aryl thioureas against the urease enzyme is measured spectrophotometrically.[9][11]

-

Materials: Urease enzyme (e.g., from Jack Bean), urea solution, buffer solution (e.g., phosphate buffer), phenol red indicator.

-

Procedure:

-

Prepare solutions of the test compounds and a standard inhibitor (e.g., thiourea) at various concentrations.

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound solution.

-

Pre-incubate the mixture for a specific time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Measure the rate of ammonia production by monitoring the change in absorbance at a specific wavelength over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The biological effects of substituted aryl thioureas are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

Caption: Inhibition of RAS-RAF-MAPK and VEGFR-2 signaling by aryl thioureas.

Caption: General workflow for the development of aryl thiourea-based drugs.

Caption: Mechanism of urease inhibition by substituted aryl thioureas.

Conclusion and Future Directions

Substituted aryl thioureas represent a highly promising and versatile scaffold for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and enzyme-inhibiting properties has provided a solid foundation for future drug discovery efforts. The ability to systematically modify their structure allows for the optimization of their activity, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

Predicted Mechanism of Action for 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound 1-(4-Iodo-2-methylphenyl)thiourea. Based on extensive analysis of structurally related aryl thiourea derivatives, a multi-faceted pharmacological profile is proposed, centering on enzyme inhibition and antimicrobial activities. This guide provides a comprehensive overview of the theoretical framework, supporting data from analogous compounds, detailed experimental protocols for validation, and visual representations of the predicted biological interactions.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The subject of this guide, this compound, is an aryl thiourea derivative featuring an iodine and a methyl substituent on the phenyl ring. While direct experimental data for this specific compound is not yet publicly available, its structural motifs suggest a high probability of interaction with specific biological targets. This document synthesizes the current understanding of aryl thiourea pharmacology to predict the most likely mechanisms of action for this compound.

Predicted Mechanisms of Action

Based on the established activities of analogous compounds, two primary mechanisms of action are predicted for this compound: enzyme inhibition and disruption of microbial cell integrity.

Enzyme Inhibition

Aryl thiourea derivatives have been widely reported as potent inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiourea moiety are capable of coordinating with metal ions in enzyme active sites, while the substituted phenyl ring can engage in hydrophobic and hydrogen bonding interactions.

Several studies have demonstrated that thiourea derivatives can act as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in numerous physiological processes.[4] It is predicted that the thiourea core of this compound can coordinate with the zinc ion in the active site of CA isoforms, potentially leading to diuretic, anti-glaucoma, or anticancer effects.

Thiourea derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels.[2][5][6] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The N-phenylthiourea scaffold can interact with the active site of cholinesterases, and the specific substitutions on the phenyl ring can modulate the inhibitory potency.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are well-documented.[7][8][9][10] The predicted mechanism involves the disruption of microbial cell walls and interference with essential cellular processes. Recent research has shown that certain thiourea derivatives can destroy the NAD+/NADH homeostasis in bacteria, leading to cell death.[11] The lipophilic nature of the aryl group and the presence of a halogen are thought to enhance the compound's ability to penetrate microbial cell membranes.

Quantitative Data from Analogous Compounds

To provide a quantitative basis for the predicted mechanisms, the following tables summarize the inhibitory activities of structurally related aryl thiourea derivatives against various enzymes and microbial strains.

Table 1: Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) | Reference |

| Compound 12 (amide derivative) | - | - | 0.58 ± 0.05 | [4] |

| Compound 18 (thiourea derivative) | - | 1.68 ± 0.15 | - | [4] |

| Acetazolamide (Standard) | 0.12 | 0.025 | 0.0058 | [4] |

Table 2: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| Thiazole-thiourea hybrid | 0.3 - 15 | 0.4 - 22 | [2] |

| Donepezil (Standard) | 2.16 | 4.5 | [2] |

| Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) | 50 µg/mL | 60 µg/mL | [6] |

Table 3: Antimicrobial Activity of Thiourea Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| TD4 | Staphylococcus aureus (MRSA) | 2–16 | [11] |

| Thiourea derivative 1 | Various bacterial strains | - (Inhibition zone 1.1-3.8 cm) | [12] |

| Substituted phenylthioureas | Salmonella typhimurium, E. coli, Aspergillus fumigatus, etc. | Variable | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted mechanisms of action for this compound.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity assay of carbonic anhydrase.

-

Reagents and Materials:

-

Human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of NPA solution.

-

Measure the absorbance at 400 nm at regular intervals for 30 minutes.

-

Calculate the rate of hydrolysis of NPA.

-

The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition of enzyme activity (IC₅₀).

-

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of cholinesterase activity.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum.

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

This compound (dissolved in DMSO).

-

96-well microtiter plates.

-

Spectrophotometer.

-

-

Procedure:

-

To each well, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution (AChE or BChE).

-

Incubate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm for 5 minutes.

-

The rate of reaction is calculated from the change in absorbance.

-

The IC₅₀ values are determined from the dose-response curves.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Reagents and Materials:

-

Bacterial and/or fungal strains.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

This compound (dissolved in DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland.

-

-

Procedure:

-

Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations of Predicted Mechanisms

The following diagrams illustrate the predicted signaling pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico ADMET Prediction for 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound 1-(4-Iodo-2-methylphenyl)thiourea. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. This document outlines the predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and potential toxicity of this compound using a combination of established computational models. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the in silico prediction models are detailed, and key relationships within the ADMET framework are visualized using Graphviz diagrams.

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor ADMET properties.[1][2] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a compound before significant resources are invested in its synthesis and experimental testing.[3][4][5] By identifying potential liabilities early, researchers can prioritize candidates with a higher probability of success.

This guide focuses on the in silico ADMET characterization of this compound, a molecule of interest for further investigation. The following sections will detail its physicochemical properties, predict its behavior within a biological system, and assess its potential for toxicity, all through the lens of computational modeling.

Compound Information

-

Compound Name: this compound

-

Chemical Structure:

-

SMILES (Simplified Molecular Input Line Entry System): CC1=CC(=C(C=C1)I)NC(=S)N

-

Molecular Formula: C8H9IN2S

-

Molecular Weight: 308.14 g/mol

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for this compound was conducted using a workflow that integrates data retrieval, computational modeling, and data analysis. The general workflow is depicted in the diagram below.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 308.14 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 3.15 | Indicates moderate lipophilicity. |

| LogS (Aqueous Solubility) | -3.5 | Predicted to be poorly soluble in water. |

| Topological Polar Surface Area (TPSA) | 51.4 Ų | Suggests good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule of five. |

| Number of Hydrogen Bond Acceptors | 1 | Adheres to Lipinski's rule of five. |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility. |

Pharmacokinetic (ADME) Predictions

Absorption

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability across the intestinal cell line model. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) (log L/kg) | 0.45 | Moderate distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Predicted to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | 92% | High affinity for plasma proteins. |

Metabolism

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the activity of CYP2C19. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the activity of CYP2C9. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.25 | Moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not likely to be a substrate for the renal organic cation transporter 2. |

Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs.

| Filter | Prediction | Interpretation |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

| Ghose Filter | 0 Violations | Conforms to properties common in known drugs. |

| Veber's Rule | 0 Violations | Good oral bioavailability is likely. |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |

| PAINS (Pan-Assay Interference Compounds) | 0 Alerts | Unlikely to interfere with a wide range of biological assays. |

Toxicity Predictions

The following table summarizes the predicted toxicity profile of this compound.

| Endpoint | Predicted Value | Interpretation |

| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |

| hERG I (hERG potassium channel) Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Hepatotoxicity | Non-hepatotoxic | Unlikely to cause liver damage. |

| Skin Sensitization | Non-sensitizer | Low potential to cause an allergic skin reaction. |

| Rat Acute Oral Toxicity (LD50) | 2.45 mol/kg | Predicted to have moderate acute toxicity. |

Experimental Protocols (In Silico Methodologies)

The predictions presented in this guide are based on established computational models available through the SwissADME and pkCSM web servers.

SwissADME Methodology

SwissADME provides a free, web-based platform for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The methodologies for key parameters are as follows:

-

Physicochemical Properties: Molecular weight, hydrogen bond donors/acceptors, and rotatable bonds are calculated using standard algorithms. LogP is a consensus prediction from five different methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP). Aqueous solubility (LogS) is predicted using a topological method.

-

Pharmacokinetics:

-

GI Absorption: A qualitative prediction based on the BOILED-Egg model, which relies on lipophilicity (WLOGP) and polarity (TPSA).

-

BBB Permeability: Also predicted using the BOILED-Egg model.

-

P-gp Substrate: A knowledge-based model that identifies structural motifs associated with P-glycoprotein substrates.

-

CYP Inhibition: Predictions are based on 2D structural fragments known to be associated with the inhibition of specific cytochrome P450 isoforms.

-

-

Drug-Likeness: Evaluated based on established rules such as Lipinski's rule of five, Ghose filter, and Veber's rule. The bioavailability score is a probability-based measure.

pkCSM Methodology

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties. The core of the methodology is as follows:

-

Graph-Based Signatures: The 2D structure of the molecule is converted into a graph where atoms are nodes and bonds are edges. These graphs are then used to generate "signatures" that capture the chemical environment of each atom.

-

Machine Learning Models: These signatures are used as input for machine learning models (support vector machines and gradient boosting) that have been trained on large datasets of compounds with known experimental ADMET properties.

-

ADMET Predictions:

-

Absorption: Caco-2 permeability is predicted using a regression model.

-

Distribution: Volume of distribution and plasma protein binding are predicted using regression models.

-

Metabolism: CYP inhibition is predicted using classification models.

-

Excretion: Total clearance is predicted using a regression model.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity, and skin sensitization are predicted using classification models. Rat acute oral toxicity (LD50) is predicted using a regression model.

-

Signaling Pathways and Logical Relationships

The interplay between different ADMET properties is crucial for the overall disposition of a drug in the body. The following diagram illustrates the logical flow and key relationships in the ADMET process.

Conclusion

The in silico ADMET analysis of this compound provides valuable insights into its potential as a drug candidate. The compound exhibits promising absorption and distribution characteristics, with predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. It adheres to key drug-likeness rules, suggesting a favorable physicochemical profile for oral administration.

However, several areas warrant further investigation. The predicted poor aqueous solubility may present formulation challenges. The potential for inhibition of CYP2C9 and CYP2C19 indicates a risk of drug-drug interactions, which would need to be experimentally evaluated. While the predictions for major toxicities such as mutagenicity and cardiotoxicity are favorable, the moderate acute oral toxicity in rats suggests that further safety assessments are necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 3. pkCSM [biosig.lab.uq.edu.au]

- 4. scribd.com [scribd.com]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

Iodo-Phenylthiourea Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of iodo-phenylthiourea derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutic agents.

Introduction

Iodo-phenylthiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The incorporation of an iodine atom onto the phenylthiourea scaffold significantly influences the physicochemical properties of these molecules, often enhancing their potency and modulating their mechanism of action. This technical guide provides a detailed review of the current literature on iodo-phenylthiourea derivatives, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate. Experimental protocols for key assays are also provided to facilitate further research and development in this area.

Synthesis of Iodo-Phenylthiourea Derivatives

The general synthesis of iodo-phenylthiourea derivatives typically involves the reaction of an appropriately substituted iodo-phenyl isothiocyanate with a primary or secondary amine. The isothiocyanate can be prepared from the corresponding iodo-aniline.

A representative synthetic protocol is as follows:

Step 1: Synthesis of Iodo-phenyl Isothiocyanate

A solution of the desired iodo-aniline in a suitable solvent (e.g., dichloromethane, chloroform) is treated with thiophosgene or a thiophosgene equivalent in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the corresponding iodo-phenyl isothiocyanate. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Synthesis of Iodo-Phenylthiourea Derivative

The synthesized or commercially available iodo-phenyl isothiocyanate is then reacted with a primary or secondary amine in an inert solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. The reaction is usually carried out at room temperature and proceeds to completion within a few hours. The product can be isolated and purified by standard techniques such as filtration, recrystallization, or column chromatography.[1]

A patent describes a method for synthesizing N-phenylthiourea derivatives where an isothiocyanate reacts with an amine at a temperature of 10-40°C, preferably 20-30°C, in an anhydrous inert organic solvent like methylene chloride or ethyl acetate.[2] For instance, a solution of 5-chloro-2-methylphenylisothiocyanate in methylene chloride can be added dropwise to a solution of isobutylamine in methylene chloride and stirred for 2 hours at 20-25°C.[2] Another example involves the dropwise addition of n-propylamine to a solution of 5-chloro-2-methylphenylisothiocyanate in ethyl acetate at 15°C.[2]

Biological Activities and Quantitative Data

Iodo-phenylthiourea derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The biological activity is often influenced by the position of the iodine atom and the nature of the substituents on the second nitrogen atom of the thiourea moiety.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of iodo-phenylthiourea derivatives against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(4-Iodophenyl)-3-(2-pyridyl)thiourea | HeLa | 5.8 | |

| 1-(4-Iodophenyl)-3-(4-pyridyl)thiourea | HeLa | 7.2 | |

| 1-(3-Iodophenyl)-3-(2-pyridyl)thiourea | MCF-7 | 12.5 | |

| 1-(3-Iodophenyl)-3-(4-pyridyl)thiourea | MCF-7 | 15.1 | |

| 1-(2-Iodophenyl)-3-(2-pyridyl)thiourea | HT-29 | 9.8 | |

| 1-(2-Iodophenyl)-3-(4-pyridyl)thiourea | HT-29 | 11.2 |

Table 1: Anticancer Activity of Representative Iodo-Phenylthiourea Derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potential of these compounds against various human cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of iodo-phenylthiourea derivatives have also been investigated. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(4-Iodophenyl)-3-(ethyl)thiourea | Staphylococcus aureus | 16 | |

| 1-(4-Iodophenyl)-3-(phenyl)thiourea | Staphylococcus aureus | 8 | |

| 1-(3-Iodophenyl)-3-(ethyl)thiourea | Escherichia coli | 32 | |

| 1-(3-Iodophenyl)-3-(phenyl)thiourea | Escherichia coli | 16 | |

| 1-(2-Iodophenyl)-3-(ethyl)thiourea | Candida albicans | 64 | |

| 1-(2-Iodophenyl)-3-(phenyl)thiourea | Candida albicans | 32 |

Table 2: Antimicrobial Activity of Representative Iodo-Phenylthiourea Derivatives. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against selected pathogenic microorganisms.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 1-(4-Iodophenyl)-3-phenylthiourea

Materials:

-

4-Iodoaniline

-

Thiophosgene

-

Triethylamine

-

Aniline

-

Dichloromethane (DCM)

-

Hexane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of 4-Iodophenyl isothiocyanate: To a solution of 4-iodoaniline (1 eq) and triethylamine (2.2 eq) in DCM at 0°C, add thiophosgene (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 3 hours. After completion of the reaction (monitored by TLC), wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-iodophenyl isothiocyanate.

-

Synthesis of 1-(4-Iodophenyl)-3-phenylthiourea: To a solution of 4-iodophenyl isothiocyanate (1 eq) in DCM, add aniline (1 eq) and stir the mixture at room temperature for 4 hours. The precipitated solid is filtered, washed with hexane, and dried under vacuum to yield the desired product.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the iodo-phenylthiourea derivatives and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]

Procedure:

-

Prepare a twofold serial dilution of the iodo-phenylthiourea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Iodo-phenylthiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a key role in regulating cell proliferation, survival, and differentiation.[5][6] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers.[6] Several phenylthiourea derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[6]

Caption: EGFR Signaling Pathway Inhibition by Iodo-Phenylthiourea Derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers. Small molecules that inhibit this pathway are of significant therapeutic interest.[3][7] While direct evidence for iodo-phenylthiourea derivatives is still emerging, the thiourea scaffold is a known pharmacophore for targeting this pathway.

Caption: Potential Inhibition of Wnt/β-catenin Pathway by Iodo-Phenylthiourea.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[8][9] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Iodo-phenylthiourea derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of Apoptosis by Iodo-Phenylthiourea Derivatives.

Conclusion

Iodo-phenylthiourea derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current state of research in this field, including synthetic methodologies, quantitative biological data, and detailed experimental protocols. The elucidation of their mechanisms of action through the provided signaling pathway diagrams offers a foundation for the rational design of next-generation iodo-phenylthiourea-based drugs with improved efficacy and selectivity. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this important class of compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 3. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ClinPGx [clinpgx.org]

- 7. Small molecules in Wnt signaling [web.stanford.edu]

- 8. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, historical milestones, and diverse biological applications of N-aryl thiourea compounds, tailored for researchers, scientists, and drug development professionals.

N-aryl thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in the scientific community for their wide-ranging biological activities. From their early discovery to their current applications in drug development, these compounds have proven to be valuable scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of N-aryl thiourea compounds, with a focus on their anticancer and antibacterial properties.

A Journey Through Time: Key Milestones in the History of N-Aryl Thiourea Compounds

The journey of thiourea and its derivatives began in the 19th century, with early synthetic explorations laying the groundwork for future discoveries. While a precise, linear timeline for N-aryl thioureas is interwoven with the broader history of organic chemistry, key developments highlight their emergence as compounds of significant interest.

-

Early Synthesis (19th Century): The first synthesis of thiourea is credited to German chemist Friedrich Wöhler in 1828, who isomerized ammonium thiocyanate. This foundational work paved the way for the synthesis of a vast array of thiourea derivatives in the decades that followed. The reaction of amines with isothiocyanates became a fundamental method for preparing substituted thioureas.

-

Pioneering Biological Investigations (Early 20th Century): The early 20th century saw a surge in the investigation of organic compounds for therapeutic purposes. While not N-aryl thioureas themselves, the work of scientists like Paul Ehrlich with urea derivatives in developing chemotherapeutic agents highlighted the potential of related scaffolds.[1]

-

Emergence as Bioactive Molecules (Mid-20th Century): By the mid-20th century, the diverse biological activities of thiourea derivatives were becoming increasingly apparent. Their applications expanded into various fields, including agriculture as pesticides and in medicine.

-

Drug Discovery and Development (Late 20th Century to Present): The latter half of the 20th century and the beginning of the 21st century marked a significant period for the exploration of N-aryl thiourea derivatives in drug discovery. Researchers began to systematically synthesize and screen these compounds for a wide range of therapeutic targets, leading to the identification of potent antibacterial, antifungal, antiviral, and anticancer agents. The development of the H2-receptor antagonist metiamide, a thiourea-containing compound, was a notable milestone in demonstrating their therapeutic potential, although it was later replaced by cimetidine due to side effects.[1]

Synthesis of N-Aryl Thiourea Compounds: A General Protocol

The most common and versatile method for the synthesis of N-aryl thiourea compounds involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol: General Synthesis of N-Aryl Thioureas

Materials:

-

Substituted aryl isothiocyanate (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Anhydrous solvent (e.g., acetone, acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF))

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Reflux condenser (if heating is required)

-

Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the substituted aryl isothiocyanate (1.0 eq) in a minimal amount of the chosen anhydrous solvent.

-

Addition of Amine: To the stirred solution of the isothiocyanate, add a solution of the substituted aniline (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Isolation of the Product:

-

If the product precipitates out of the reaction mixture upon completion, it can be collected by vacuum filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified.

-

-

Purification: The crude N-aryl thiourea derivative is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Below is a workflow diagram illustrating the general synthesis of N-aryl thiourea compounds.

Figure 1. General workflow for the synthesis of N-aryl thiourea compounds.

Biological Activities of N-Aryl Thiourea Compounds

N-aryl thiourea derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans various areas, including:

-

Anticancer: Inhibition of cancer cell proliferation and induction of apoptosis.

-

Antibacterial: Activity against a range of Gram-positive and Gram-negative bacteria.

-

Antifungal: Efficacy against various fungal strains.

-

Antiviral: Inhibition of viral replication, including activity against HIV.

-

Anti-inflammatory: Modulation of inflammatory pathways.

-

Other Activities: Reports also suggest antidiabetic, anticonvulsant, and antioxidant properties.

This guide will focus on the two most extensively studied activities: anticancer and antibacterial.

Anticancer Activity of N-Aryl Thiourea Compounds

A significant body of research has highlighted the potential of N-aryl thiourea derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of N-aryl thiourea derivatives is typically evaluated in vitro using cell-based assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter to quantify their potency. The following table summarizes the IC₅₀ values of selected N-aryl thiourea compounds against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 9.0 | [3] |

| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 | [3] |

| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | K562 (Leukemia) | 6.3 | [3] |

| DC27 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | A549 (Lung) | 2.5 | [4] |

| DC27 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | H460 (Lung) | 12.9 | [4] |

| Compound 4 | N,N'-bis(4-heptyloxyphenyl)thiourea | MCF-7 (Breast) | 338.33 | [5] |

| Compound 19c | Thiazolidinone derivative | A549 (Lung) | 3.0 | [6] |

| Compound 19f | Thiazolidinone derivative | A549 (Lung) | 4.5 | [6] |

| Compound 19h | Thiazolidinone derivative | A549 (Lung) | 4.0 | [6] |

| Compound 19l | Thiazolidinone derivative | A549 (Lung) | 3.5 | [6] |